REACTION_CXSMILES
|
[N+]([C:4]1[CH:16]=[C:15]2[C:7]([C:8]3[CH:9]=[CH:10][C:11](N=C=O)=[CH:12][C:13]=3[CH2:14]2)=[CH:6][CH:5]=1)([O-])=O.[CH:20](CC(C)(C)C)(C)C>>[C:7]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:15]=[CH:16][CH:4]=[CH:5][CH:6]=1.[CH:16]1[C:15]2[CH:20]=[CH:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7]=2[CH:6]=[CH:5][CH:4]=1.[CH:11]1[CH:10]=[CH:9][C:8]2[C:7]3[CH:6]=[CH:5][CH:4]=[CH:16][C:15]=3[CH2:14][CH2:20][C:13]=2[CH:12]=1.[CH:9]1[C:8]2[C:13](=[CH:14][CH:15]=[CH:16][CH:4]=2)[CH:12]=[CH:11][CH:10]=1
|
Name
|
7-nitro-2-fluorenylisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C2C=3C=CC(=CC3CC2=C1)N=C=O
|
Name
|
4'-nitrostilbene-4-isocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4'-nitrobiphenyl-4-isocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)CC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A second crop of solid was obtained by evaporation of the filtrate down to 20 mL
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with additional isooctane
|
Type
|
CUSTOM
|
Details
|
to give 1.38 grams, m.p. 188°-192° C
|
Type
|
CUSTOM
|
Details
|
A total yield of 2.36 grams (93%) was obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C=CC12
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)CCC3=C2C=CC=C3
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |